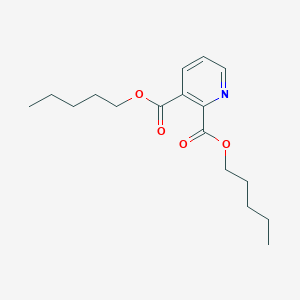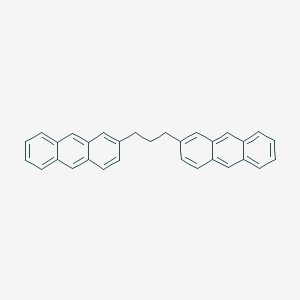
2,2'-(Propane-1,3-diyl)dianthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Propane-1,3-diyl)dianthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of two anthracene units connected by a propane-1,3-diyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)dianthracene typically involves the coupling of two anthracene units through a propane-1,3-diyl linker. One common method is the Friedel-Crafts alkylation reaction, where anthracene is reacted with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyl)dianthracene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Propane-1,3-diyl)dianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Propane-1,3-diyl)dianthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2,2’-(Propane-1,3-diyl)dianthracene involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially affecting DNA replication and transcription. Additionally, its ability to generate reactive oxygen species upon photoactivation makes it useful in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
2,2’-(Ethane-1,2-diyl)dianthracene: Similar structure but with an ethane linker instead of propane.
2,2’-(Butane-1,4-diyl)dianthracene: Similar structure but with a butane linker.
Uniqueness
2,2’-(Propane-1,3-diyl)dianthracene is unique due to its specific linker length, which affects its chemical reactivity and physical properties. The propane-1,3-diyl bridge provides a balance between flexibility and rigidity, making it suitable for various applications in materials science and molecular biology.
Eigenschaften
CAS-Nummer |
64597-23-5 |
|---|---|
Molekularformel |
C31H24 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2-(3-anthracen-2-ylpropyl)anthracene |
InChI |
InChI=1S/C31H24/c1-3-10-26-20-30-16-22(12-14-28(30)18-24(26)8-1)6-5-7-23-13-15-29-19-25-9-2-4-11-27(25)21-31(29)17-23/h1-4,8-21H,5-7H2 |
InChI-Schlüssel |
REBVWNAPOSFHQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCC4=CC5=CC6=CC=CC=C6C=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


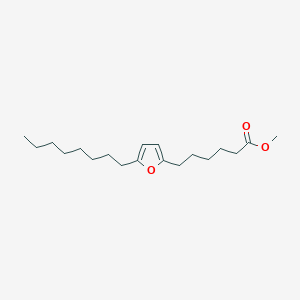
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)


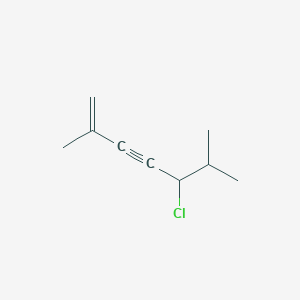

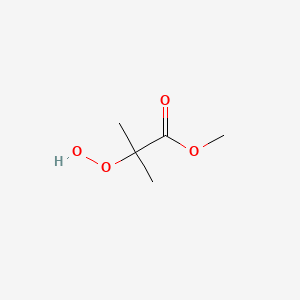

![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
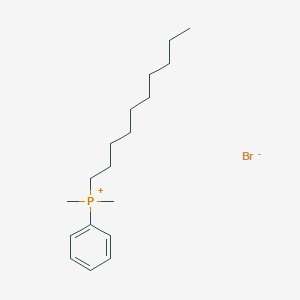
![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
